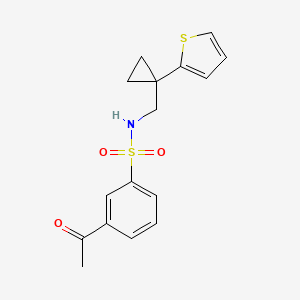
3-acetyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-acetyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide” is a versatile material used in scientific research. It exhibits high complexity due to its complex structure and offers potential applications in various fields. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It is considered to be a structural alert with formula C4H4S . The molecular mass of thiophene is 84.14 g/mol, and it has a density of 1.051 g/ml .Chemical Reactions Analysis
Thiophene derivatives have been synthesized through various reactions. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) underwent a cyclization reaction and produced 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis
Thiophene, a key component in the compound, has a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
A study by Küçükgüzel et al. (2013) synthesized and characterized a series of novel sulfonamide derivatives, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their research provides insight into the chemical versatility and potential therapeutic applications of sulfonamide compounds, highlighting the compound's role in drug development processes (Küçükgüzel et al., 2013).
Potential Therapeutic Applications
- Anticancer Activity: Novel sulfonamide derivatives have been shown to exhibit cytotoxic activity against various human cancer cell lines, with some compounds displaying significant inhibitory effects on cell proliferation and inducing apoptosis in cancer cells (Żołnowska et al., 2016).
- Radiosensitizing Evaluation: Sulfonamide derivatives have also been evaluated for their radiosensitizing properties, enhancing the cell-killing effect of γ-radiation in cancer treatment. This highlights the potential of sulfonamide compounds in improving the efficacy of radiation therapy (Ghorab et al., 2015).
Chemical Properties and Reactions
- Oxidative Cross-Coupling Reactions: Research on the chemical reactivity of sulfonamide derivatives underlines their utility in synthetic chemistry, including the formation of complex molecules through oxidative cross-coupling reactions, which are valuable in the synthesis of pharmacologically active compounds (Miura et al., 1998).
Anticonvulsant Agents
- Anticonvulsant Activity: Certain sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing significant protection against induced convulsions, suggesting their potential use as anticonvulsant agents (Farag et al., 2012).
Wirkmechanismus
While the specific mechanism of action for “3-acetyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide” is not explicitly mentioned in the available literature, thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
3-acetyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-12(18)13-4-2-5-14(10-13)22(19,20)17-11-16(7-8-16)15-6-3-9-21-15/h2-6,9-10,17H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQLBGFXGBAULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2940456.png)
![3-[5-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2940457.png)

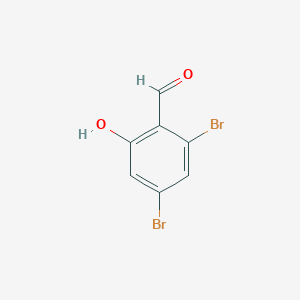
![4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2940460.png)
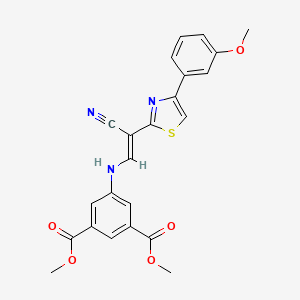
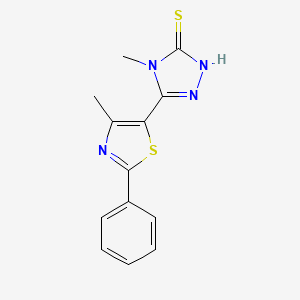
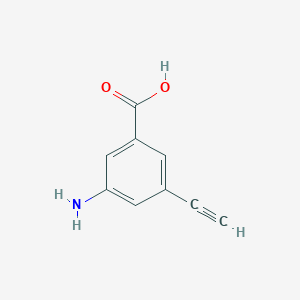
![4-[(Z)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2940468.png)
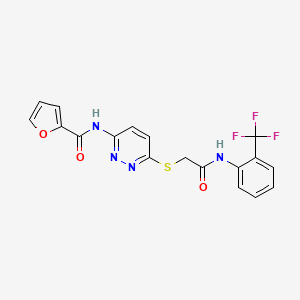
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2940471.png)

![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/no-structure.png)
![8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2940477.png)